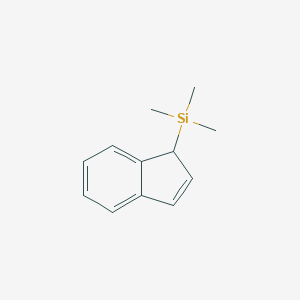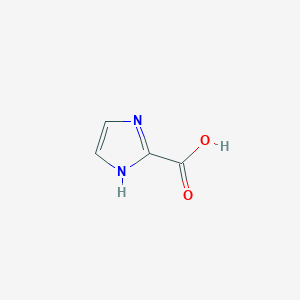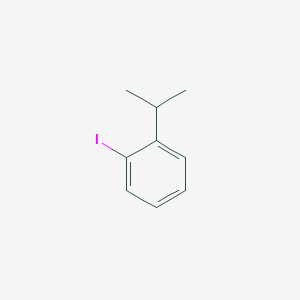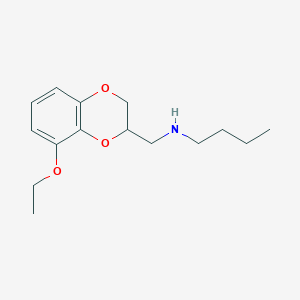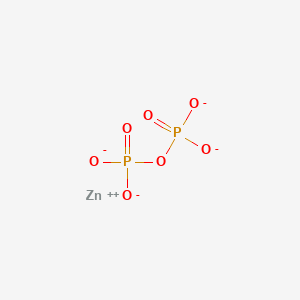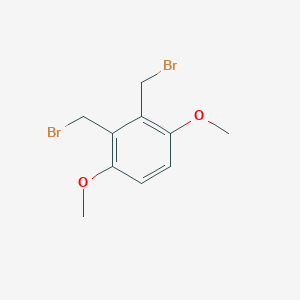![molecular formula C20H17NO2 B096671 Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate CAS No. 19277-46-4](/img/structure/B96671.png)
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate, also known as CTX-0294885, is a synthetic small molecule that has been developed for scientific research purposes. It belongs to the class of compounds known as tetracyclic hexaene carboxylates and has shown potential in the treatment of various diseases.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.
Mecanismo De Acción
The mechanism of action of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate is not fully understood. However, it has been shown to inhibit the activity of the HIV-1 integrase, which is essential for the replication of the virus. Additionally, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Furthermore, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in large quantities with high purity and high yield. Additionally, it has shown potential in the treatment of various diseases, making it a promising candidate for further research. However, there are also limitations to the use of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, it may have limited solubility in certain solvents, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. First, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Second, it may be useful to study the efficacy of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in animal models of various diseases. Third, it may be useful to study the pharmacokinetics and pharmacodynamics of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans. Fourth, it may be useful to study the potential drug-drug interactions of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate with other drugs. Finally, it may be useful to study the potential toxicity of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans.
Métodos De Síntesis
The synthesis of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate involves a multi-step process starting from commercially available starting materials. The synthesis starts with the preparation of 4-bromoanisole, which is then subjected to a Suzuki-Miyaura coupling reaction with 2,3,6,7-tetrabromo-9,10-dihydrophenanthrene to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to form the final product, Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has shown potential in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In particular, it has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines.
Propiedades
Número CAS |
19277-46-4 |
|---|---|
Nombre del producto |
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
Fórmula molecular |
C20H17NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-19(22)20(12-21)11-17-13-7-3-5-9-15(13)18(20)16-10-6-4-8-14(16)17/h3-10,17-18H,2,11H2,1H3 |
Clave InChI |
HTMUDVNXDOBHRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N |
SMILES canónico |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



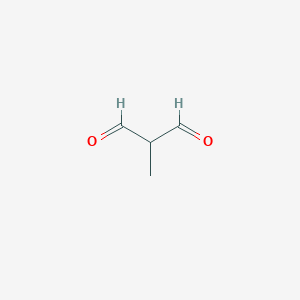
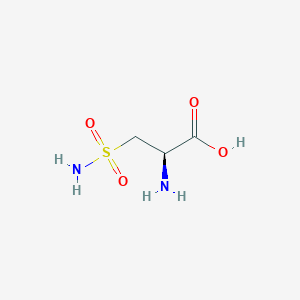
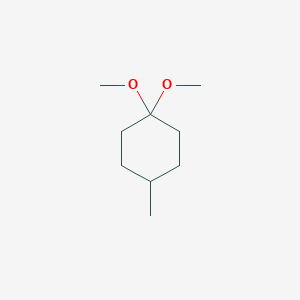
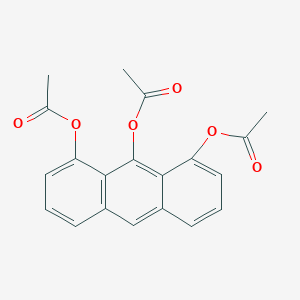

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
